molecular formula C24H30FN3O4S B2998682 N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide CAS No. 898460-99-6

N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide

Cat. No.: B2998682
CAS No.: 898460-99-6
M. Wt: 475.58
InChI Key: HABDMICEAYECRR-UHFFFAOYSA-N
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Description

N1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide is a synthetic small molecule characterized by a piperidine core substituted with a 4-fluoro-3-methylphenyl sulfonyl group at the 1-position and an oxalamide linker bridging a phenethyl group at the N2 position (Figure 1). The oxalamide linker and sulfonyl group may confer distinct pharmacokinetic properties, including metabolic stability and receptor-binding specificity.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O4S/c1-18-17-21(10-11-22(18)25)33(31,32)28-16-6-5-9-20(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h2-4,7-8,10-11,17,20H,5-6,9,12-16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABDMICEAYECRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in the Piperidine Sulfonamide/Oxalamide Family

The compound shares structural motifs with several piperidine-based derivatives, including W-18, W-15, and fentanyl, as well as oxalamide-containing molecules (Table 1).

Table 1: Structural Comparison of Piperidine-Based Compounds

Compound Piperidine Substitution Linker Type Key Substituents Pharmacological Notes
Target Compound 2-position Oxalamide 4-Fluoro-3-methylphenyl sulfonyl Enhanced metabolic stability
W-18 2-position Sulfonamide 4-Nitrophenethyl, 4-chlorophenyl sulfonyl High potency, opioid-like effects
W-15 2-position Sulfonamide Phenethyl, 4-chlorophenyl sulfonyl Reduced nitro group toxicity
Fentanyl 4-position Propanamide Phenethyl, N-phenylpropanamide µ-opioid receptor agonist
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N/A Oxalamide 2-Methoxy-4-methylbenzyl, pyridin-2-yl Non-opioid, potential CNS activity
Key Observations:

Piperidine Substitution Position: The target compound, W-18, and W-15 feature a 2-piperidinyl core, whereas fentanyl utilizes a 4-piperidinyl substitution.

Linker Chemistry :

  • The oxalamide linker in the target compound differs from the sulfonamide linkers in W-18/W-15 and the propanamide in fentanyl. Oxalamides are less electrophilic than sulfonamides, which may reduce off-target interactions or metabolic degradation .

Substituent Effects :

  • The 4-fluoro-3-methylphenyl sulfonyl group in the target compound replaces the nitro (W-18) or chloro (W-15) substituents. Fluorine’s electron-withdrawing nature and small atomic radius enhance both binding affinity and metabolic stability compared to bulkier or more reactive groups .

Functional and Pharmacological Implications

  • Receptor Specificity: Fentanyl’s 4-piperidinyl propanamide structure is optimized for µ-opioid receptor agonism, while the target compound’s 2-piperidinyl oxalamide structure may shift selectivity toward non-opioid receptors (e.g., sigma-1) or novel targets .
  • Metabolic Stability :
    The sulfonyl group in the target compound improves resistance to cytochrome P450-mediated oxidation compared to W-18’s nitro group, which is prone to reduction into toxic metabolites (e.g., hydroxylamines) .

  • Toxicity Profile : Unlike W-18, which exhibits cardiotoxic risks due to nitro group metabolism, the target compound’s fluorine and methyl substituents likely mitigate such liabilities .

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